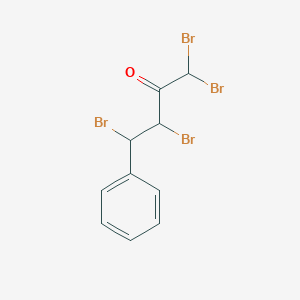
1,1,3,4-Tetrabromo-4-phenylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,4-Tetrabromo-4-phenylbutan-2-one is a brominated organic compound with the molecular formula C10H8Br4O It is characterized by the presence of four bromine atoms and a phenyl group attached to a butan-2-one backbone
Preparation Methods
The synthesis of 1,1,3,4-tetrabromo-4-phenylbutan-2-one typically involves the bromination of 4-phenylbutan-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1,1,3,4-Tetrabromo-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,4-Tetrabromo-4-phenylbutan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound’s brominated structure makes it a potential candidate for studying bromine’s biological effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,3,4-tetrabromo-4-phenylbutan-2-one involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
1,1,3,4-Tetrabromo-4-phenylbutan-2-one can be compared with other brominated compounds such as:
- 1,1,3,4-Tetrabromo-4-methylbutan-2-one
- 1,1,3,4-Tetrabromo-4-ethylbutan-2-one
These compounds share similar brominated structures but differ in their substituents, leading to variations in their chemical properties and applications
Properties
CAS No. |
6304-55-8 |
|---|---|
Molecular Formula |
C10H8Br4O |
Molecular Weight |
463.79 g/mol |
IUPAC Name |
1,1,3,4-tetrabromo-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H8Br4O/c11-7(6-4-2-1-3-5-6)8(12)9(15)10(13)14/h1-5,7-8,10H |
InChI Key |
UUUQKIQSKJSFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C(Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


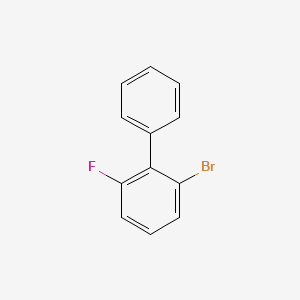
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
![[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid](/img/structure/B13985176.png)
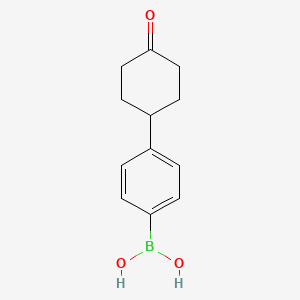
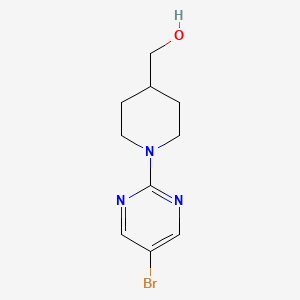


![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
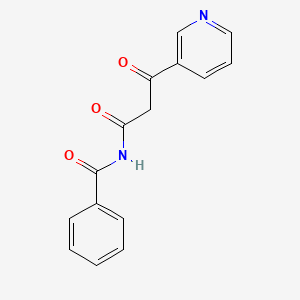
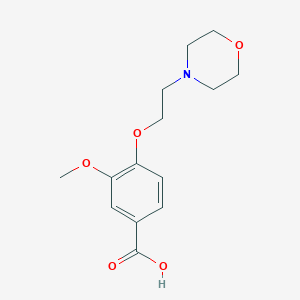
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)
![1,2-Dimethoxy-4-[1-(phenylsulfonyl)ethyl]benzene](/img/structure/B13985242.png)

